3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiophene-furan hybrid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The thiophene-furan hybrid structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide structure and are used in similar synthetic applications.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit diverse biological activities.
Furan derivatives: Molecules with the furan ring, known for their reactivity and applications in organic synthesis.
Uniqueness
3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to its combination of a cyano group, benzamide moiety, and a thiophene-furan hybrid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(21-15)14-6-7-22-11-14/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRKXGVTIJJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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